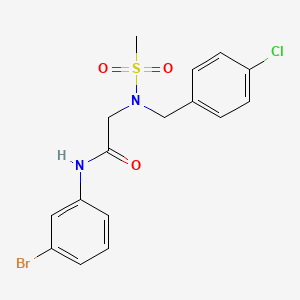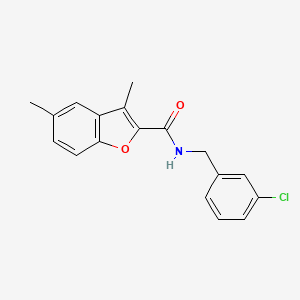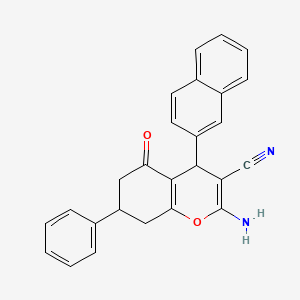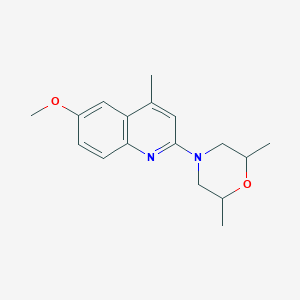![molecular formula C25H33N3O3 B5027152 1-{1-[(4-methoxyphenoxy)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5027152.png)
1-{1-[(4-methoxyphenoxy)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[(4-methoxyphenoxy)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine, also known as MPAP, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit significant pharmacological activity in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of 1-{1-[(4-methoxyphenoxy)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of sigma-1 receptor. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. This compound has been shown to increase the binding affinity of sigma-1 receptor for various ligands, including cocaine, haloperidol, and neurosteroids. It has also been shown to enhance the activity of sigma-1 receptor in modulating calcium signaling and protein folding.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to increase the expression of neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). It has also been shown to decrease the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has been shown to improve cognitive function and memory in various animal models of neurological disorders. It has also been shown to exhibit antidepressant-like and anxiolytic-like effects in various behavioral tests.
Avantages Et Limitations Des Expériences En Laboratoire
1-{1-[(4-methoxyphenoxy)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine has several advantages for lab experiments. It is a well-established compound with a known synthesis method and a high degree of purity. It has been extensively studied for its potential therapeutic applications and has been shown to exhibit significant pharmacological activity in various preclinical studies. However, this compound also has some limitations for lab experiments. It is a relatively complex compound that requires specialized equipment and expertise for its synthesis and analysis. It is also relatively expensive compared to other compounds used in lab experiments.
Orientations Futures
There are several future directions for research on 1-{1-[(4-methoxyphenoxy)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine. One possible direction is to further elucidate the mechanism of action of this compound and its interaction with sigma-1 receptor. Another direction is to investigate the potential therapeutic applications of this compound in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. Additionally, further studies are needed to investigate the safety and toxicity of this compound in humans. Overall, this compound has significant potential as a therapeutic agent for various neurological disorders, and further research is needed to fully realize its clinical potential.
Méthodes De Synthèse
The synthesis of 1-{1-[(4-methoxyphenoxy)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine involves the reaction of 1-(4-methoxyphenoxy)acetyl)piperidine with 1-(2-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperazine in the presence of palladium catalyst and triethylamine. The reaction yields this compound as a white solid with a purity of over 98%. The synthesis method is well-established and has been reported in various scientific publications.
Applications De Recherche Scientifique
1-{1-[(4-methoxyphenoxy)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine has been extensively studied for its potential therapeutic applications in various preclinical studies. It has been shown to exhibit significant activity as a selective sigma-1 receptor agonist. The sigma-1 receptor is a transmembrane protein that is involved in various physiological processes, including pain perception, cognition, and mood regulation. This compound has been shown to modulate the activity of sigma-1 receptor and exhibit neuroprotective effects in various animal models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-1-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c1-20-6-3-4-8-24(20)27-16-14-26(15-17-27)21-7-5-13-28(18-21)25(29)19-31-23-11-9-22(30-2)10-12-23/h3-4,6,8-12,21H,5,7,13-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZOYMGDUSACEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)COC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid](/img/structure/B5027070.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5027071.png)

![2-ethoxyethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5027079.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5027082.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B5027092.png)

![N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5027099.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5027117.png)

![3-allyl-5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5027124.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B5027127.png)
![N-ethyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]benzamide](/img/structure/B5027135.png)